molecular formula C12H12N2O B7469625 3-cyano-N-(cyclopropylmethyl)benzamide

3-cyano-N-(cyclopropylmethyl)benzamide

Cat. No.: B7469625
M. Wt: 200.24 g/mol
InChI Key: XNZAMOSLLQWITM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyano-N-(cyclopropylmethyl)benzamide is a benzamide derivative characterized by a cyano (-CN) group at the 3-position of the benzoyl ring and a cyclopropylmethyl substituent on the amide nitrogen.

Properties

IUPAC Name

3-cyano-N-(cyclopropylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-7-10-2-1-3-11(6-10)12(15)14-8-9-4-5-9/h1-3,6,9H,4-5,8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZAMOSLLQWITM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

3-Cyano-N-(1,3-Diphenyl-1H-Pyrazol-5-Yl)Benzamide (CDPPB)

  • Structure: Retains the 3-cyanobenzamide core but replaces the cyclopropylmethyl group with a 1,3-diphenylpyrazole moiety.
  • Pharmacological Activity: Acts as a mGluR5 PAM, restoring synaptic plasticity in Shank3-deficient neurons (). Enhances NMDA receptor-mediated field potentials ().
  • Molecular Weight : ~343.35 g/mol (calculated from C₂₃H₁₇N₃O).
  • Applications : Investigated for autism spectrum disorders and schizophrenia ().

N-(Cyclopropylmethyl)-3,5-Bis(Trifluoromethyl)Benzamide

  • Structure: Differs in substituents on the benzamide ring ( 3,5-bis(trifluoromethyl) vs. 3-cyano) but shares the cyclopropylmethyl group.
  • Synthesis : Prepared via nucleophilic substitution between 3,5-bis(trifluoromethyl)benzoyl chloride and cyclopropylmethylamine ().
  • Applications : Intermediate for fluorinated heterocycles, highlighting the role of cyclopropylmethyl in stabilizing reactive intermediates ().

3-Bromo-N-(3-Cyanophenyl)Benzamide

  • Structure: Substitutes the cyclopropylmethyl group with a 3-cyanophenyl moiety and introduces a bromine at the 3-position.
  • Molecular Weight : 301.14 g/mol ().

Pharmacological Analogues

CHPG [(RS)-2-Chloro-5-Hydroxyphenylglycine]

  • Structure : A glycine derivative lacking the benzamide scaffold.
  • Activity: Direct mGluR5 agonist ().

CBiPES [N-[4’-Cyano-Biphenyl-3-Yl]-N-(3-Pyridinylmethyl)-Ethanesulfonamide Hydrochloride]

  • Structure: Contains a 4-cyano-biphenyl system and a sulfonamide group.
  • Activity: mGluR2 PAM, illustrating how cyano groups in benzamide derivatives can target different glutamate receptor subtypes ().

Agrochemical Analogues

Flutolanil [N-(3-(1-Methylethoxy)Phenyl)-2-(Trifluoromethyl)Benzamide]

  • Structure : Features a 2-trifluoromethyl benzamide core and an isopropoxy phenyl group.
  • Application : Fungicide targeting succinate dehydrogenase (). Demonstrates the agrochemical utility of substituted benzamides.

Q & A

Q. What are the established synthetic routes for 3-cyano-N-(cyclopropylmethyl)benzamide, and how can reaction conditions be optimized for reproducibility?

Methodological Answer: The synthesis of benzamide derivatives typically involves amide bond formation between a benzoyl chloride and an amine. For this compound:

  • Step 1: React 3-cyanobenzoic acid with thionyl chloride (SOCl₂) to generate 3-cyanobenzoyl chloride.
  • Step 2: Couple the acyl chloride with cyclopropylmethylamine in anhydrous dichloromethane (DCM) using a base like triethylamine (TEA) to neutralize HCl .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.
  • Yield Optimization: Maintain stoichiometric ratios (1:1.2 for amine:acyl chloride) and inert atmosphere (N₂/Ar) to minimize side reactions.

Q. Key Data from Analogous Syntheses

Reaction StepConditionsYieldCharacterizationSource
Amide CouplingTEA, DCM, 0°C→RT~85%¹H-NMR, TLC

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C-NMR: Confirm the presence of the cyclopropylmethyl group (δ ~0.5–1.5 ppm for cyclopropane protons) and the cyano group (C≡N, ~110–120 ppm in ¹³C-NMR).
  • FT-IR: Detect the amide C=O stretch (~1650 cm⁻¹) and C≡N stretch (~2240 cm⁻¹).
  • HPLC-MS: Assess purity (>95%) and molecular ion peak ([M+H]⁺ = 231.1 g/mol).
  • TLC Monitoring: Use ethyl acetate/hexane (3:7) with UV visualization at 254 nm .

Advanced Research Questions

Q. How does the cyclopropylmethyl group influence the compound’s pharmacokinetic properties compared to other alkyl substituents?

Methodological Answer: The cyclopropylmethyl group enhances metabolic stability by:

  • Reducing Oxidation: The strained cyclopropane ring resists cytochrome P450-mediated oxidation.
  • Improving Lipophilicity: LogP increases by ~0.5 units compared to linear alkyl chains, enhancing blood-brain barrier (BBB) penetration .
  • Experimental Validation:
    • Compare metabolic half-life (t₁/₂) in liver microsomes for cyclopropylmethyl vs. ethyl/methyl analogs.
    • Use MDCK cell monolayers to measure BBB permeability (Papp) .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across assays?

Methodological Answer: Contradictions often arise from differences in:

  • Receptor Conformational States: For mGluR5 modulators, binding affinity (Kd) and functional potency (EC₅₀) may vary depending on assay conditions (e.g., glutamate concentration) .
  • Assay Design:
    • Use radioligand binding assays (³H-labelled ligands) for affinity.
    • Employ calcium flux assays (Fluo-4 dye) for functional activity.
    • Normalize data to positive controls (e.g., CDPPB for mGluR5) .

Q. What strategies are effective for enhancing the blood-brain barrier (BBB) penetration of this compound analogs?

Methodological Answer:

  • Structural Modifications: Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce hydrogen bonding capacity (lower polar surface area <90 Ų).
  • Prodrug Approach: Mask the amide as an ester to improve lipophilicity, with enzymatic cleavage in the brain.
  • In Vivo Validation:
    • Measure brain-to-plasma ratio (B/P) via LC-MS/MS after intravenous administration.
    • Use PET imaging with ¹⁸F-labeled analogs .

Q. How can structure-activity relationship (SAR) studies optimize this compound for mGluR5 allosteric modulation?

Methodological Answer: SAR studies focus on:

  • Aromatic Substitutions: Replace the 3-cyano group with nitro or methoxy to alter electron density.
  • Amide Linker: Replace cyclopropylmethyl with bicyclic amines (e.g., 8-azabicyclo[3.2.1]octane) to enhance rigidity.
  • Key Assays:
    • Radioligand displacement (IC₅₀) using ³H-MPEP.
    • Functional potentiation of glutamate response (EC₅₀) in HEK293 cells .

Q. Data from Analogous Compounds

CompoundmGluR5 IC₅₀ (nM)EC₅₀ (nM)Source
CDPPB12035
Derivative X8528

Q. What methodologies are used to assess the metabolic stability of this compound in preclinical studies?

Methodological Answer:

  • In Vitro Assays:
    • Liver Microsomes: Incubate with NADPH and measure parent compound depletion (LC-MS).
    • CYP Inhibition: Screen against CYP3A4/2D6 isoforms.
  • In Vivo PK Studies:
    • Administer intravenously/orally to rodents; collect plasma at intervals (0–24 hr).
    • Calculate clearance (Cl), volume of distribution (Vd), and bioavailability (F%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.